molecular formula C18H14BrNO3 B6046360 2-(2-bromophenyl)-4-(3-ethoxybenzylidene)-1,3-oxazol-5(4H)-one

2-(2-bromophenyl)-4-(3-ethoxybenzylidene)-1,3-oxazol-5(4H)-one

Cat. No. B6046360
M. Wt: 372.2 g/mol
InChI Key: POULYYJECKZPOS-WJDWOHSUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-bromophenyl)-4-(3-ethoxybenzylidene)-1,3-oxazol-5(4H)-one, also known as BEO, is a heterocyclic compound that has gained significant attention in scientific research due to its potential biological activities. BEO has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-(2-bromophenyl)-4-(3-ethoxybenzylidene)-1,3-oxazol-5(4H)-one is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes and proteins involved in cell growth and proliferation. 2-(2-bromophenyl)-4-(3-ethoxybenzylidene)-1,3-oxazol-5(4H)-one has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-(2-bromophenyl)-4-(3-ethoxybenzylidene)-1,3-oxazol-5(4H)-one has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and modulation of the immune system. 2-(2-bromophenyl)-4-(3-ethoxybenzylidene)-1,3-oxazol-5(4H)-one has also been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.

Advantages and Limitations for Lab Experiments

2-(2-bromophenyl)-4-(3-ethoxybenzylidene)-1,3-oxazol-5(4H)-one has several advantages for lab experiments, including its high purity and yield, and its potential biological activities. However, 2-(2-bromophenyl)-4-(3-ethoxybenzylidene)-1,3-oxazol-5(4H)-one also has some limitations, including its solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the study of 2-(2-bromophenyl)-4-(3-ethoxybenzylidene)-1,3-oxazol-5(4H)-one, including the development of new synthetic methods, the investigation of its potential therapeutic applications, and the elucidation of its mechanism of action. Further studies are also needed to determine the optimal dosage and administration of 2-(2-bromophenyl)-4-(3-ethoxybenzylidene)-1,3-oxazol-5(4H)-one, as well as its potential side effects and toxicity.
Conclusion:
In conclusion, 2-(2-bromophenyl)-4-(3-ethoxybenzylidene)-1,3-oxazol-5(4H)-one is a heterocyclic compound that has gained significant attention in scientific research due to its potential biological activities. 2-(2-bromophenyl)-4-(3-ethoxybenzylidene)-1,3-oxazol-5(4H)-one has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields. Further studies are needed to fully understand the potential of 2-(2-bromophenyl)-4-(3-ethoxybenzylidene)-1,3-oxazol-5(4H)-one as a therapeutic agent.

Synthesis Methods

2-(2-bromophenyl)-4-(3-ethoxybenzylidene)-1,3-oxazol-5(4H)-one can be synthesized using different methods, including the reaction of 2-bromoaniline with ethyl 3-ethoxybenzoate, followed by the reaction with 2-bromoacetophenone and sodium ethoxide. Another method involves the reaction of 2-bromoaniline with ethyl 3-ethoxybenzoate, followed by the reaction with 2-bromoacetophenone and potassium carbonate. Both methods yield 2-(2-bromophenyl)-4-(3-ethoxybenzylidene)-1,3-oxazol-5(4H)-one with high purity and yield.

Scientific Research Applications

2-(2-bromophenyl)-4-(3-ethoxybenzylidene)-1,3-oxazol-5(4H)-one has been studied for its potential biological activities, including its anti-inflammatory, antimicrobial, and anticancer properties. Studies have shown that 2-(2-bromophenyl)-4-(3-ethoxybenzylidene)-1,3-oxazol-5(4H)-one can inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer cells. 2-(2-bromophenyl)-4-(3-ethoxybenzylidene)-1,3-oxazol-5(4H)-one has also been shown to have anti-inflammatory and antimicrobial activities, making it a potential candidate for the development of new drugs.

properties

IUPAC Name

(4Z)-2-(2-bromophenyl)-4-[(3-ethoxyphenyl)methylidene]-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrNO3/c1-2-22-13-7-5-6-12(10-13)11-16-18(21)23-17(20-16)14-8-3-4-9-15(14)19/h3-11H,2H2,1H3/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POULYYJECKZPOS-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC(=C1)/C=C\2/C(=O)OC(=N2)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-bromophenyl)-4-(3-ethoxybenzylidene)-1,3-oxazol-5(4H)-one

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